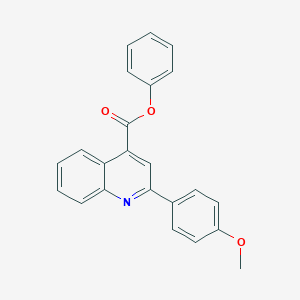
Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate is a quinoline derivative known for its diverse applications in scientific research and industry. Quinoline derivatives have been extensively studied due to their unique chemical properties and potential therapeutic benefits . This compound, in particular, has garnered attention for its potential use in various fields, including medicinal chemistry and material science.
準備方法
The synthesis of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of 4-methoxybenzaldehyde with aniline to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the quinoline core.
Esterification: The final step involves the esterification of the quinoline derivative with phenyl chloroformate to yield this compound.
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications.
科学的研究の応用
Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Material Science: The compound’s unique structural properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a fluorescent probe in biological assays due to its ability to emit light upon excitation.
作用機序
The mechanism of action of Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit key enzymes or receptors involved in disease pathways. For example, its quinoline core can intercalate with DNA, disrupting the replication process in cancer cells . Additionally, it may interact with microbial enzymes, inhibiting their function and leading to antimicrobial effects.
類似化合物との比較
Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial properties, chloroquine has a similar quinoline core but differs in its side chains and functional groups.
Camptothecin: Another quinoline derivative used in cancer treatment, camptothecin has a lactone ring that differentiates it from this compound.
特性
IUPAC Name |
phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3/c1-26-17-13-11-16(12-14-17)22-15-20(19-9-5-6-10-21(19)24-22)23(25)27-18-7-3-2-4-8-18/h2-15H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAUSDZHCHDYKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329204-09-3 |
Source


|
| Record name | PHENYL 2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(2-Nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B418123.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B418127.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B418129.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B418130.png)
![2-{[6-(4-chlorophenyl)-3-cyano-4-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B418132.png)
![3-amino-N-(2-ethyl-6-methylphenyl)-4-(2-methoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B418133.png)
![N-(2-bromo-4-methylphenyl)-2-{[3-cyano-4-(2-methoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B418134.png)
![3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-N,N-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B418135.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B418138.png)
![3-amino-4-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B418141.png)
![2-{[4-(2-chlorophenyl)-3-cyano-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B418142.png)
![2-({4-[4-(benzyloxy)-3-methoxyphenyl]-3-cyano-6-phenyl-2-pyridinyl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B418143.png)
![2-{[5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B418144.png)
![2-{[4-(2-chlorophenyl)-3-cyano-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B418145.png)
